N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

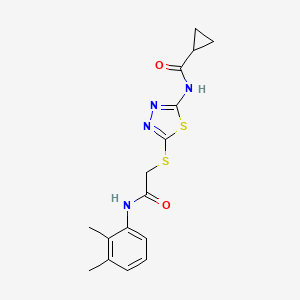

This compound is a 1,3,4-thiadiazole derivative featuring a cyclopropanecarboxamide group at the 2-position and a thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl substituent at the 5-position of the thiadiazole core. Its structural complexity arises from the integration of a bicyclic cyclopropane moiety and a substituted phenylaminoacetamide chain, which may enhance steric and electronic interactions in biological systems. The compound’s synthesis likely follows standard protocols for thiadiazole derivatives, involving cyclization of thiosemicarbazides or condensation reactions with appropriate electrophiles .

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S2/c1-9-4-3-5-12(10(9)2)17-13(21)8-23-16-20-19-15(24-16)18-14(22)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOSWQRASXVVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with diverse potential biological activities. Its structural features include a thiadiazole ring and an amide functional group, which are significant in medicinal chemistry. This article reviews the compound's biological activity based on existing research findings, including its mechanisms of action and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C17H22N4O2S2. The presence of multiple functional groups suggests its potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2S2 |

| Molecular Weight | 378.51 g/mol |

| Functional Groups | Amide, Thiadiazole |

| CAS Number | 392296-34-3 |

The compound's biological activity is hypothesized to involve the inhibition of key signaling pathways. Notably, it may target the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which play critical roles in cell growth and metabolism. These pathways are often dysregulated in various cancers and other diseases.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by modulating enzyme activity involved in tumor progression. Compounds with similar structures have shown efficacy in inhibiting deubiquitylating enzymes that are crucial for cancer cell survival and proliferation.

Antimicrobial Activity

Research into related thiazole derivatives indicates potential antibacterial and antifungal activities. For instance, novel thiazole derivatives have demonstrated effectiveness against drug-resistant strains of Staphylococcus aureus and Candida species . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest it may possess similar properties.

Case Studies and Research Findings

- In Vitro Studies : A study investigating thiazole derivatives found that modifications to the thiadiazole ring significantly influenced their antibacterial properties. Compounds with enhanced electron-withdrawing groups exhibited increased activity against Gram-positive bacteria .

- Cytotoxicity Assays : In vitro assays using cancer cell lines (e.g., A549 and MCF-7) have shown that structurally related compounds can induce apoptosis through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

- Structure-Activity Relationship (SAR) : The SAR analysis of similar compounds reveals that the presence of specific functional groups can enhance biological activity. For instance, the introduction of additional aromatic rings or electron-withdrawing groups has been linked to improved anticancer efficacy .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 362.47 g/mol. Key structural elements include:

- Amide Group : Enhances hydrogen bonding capabilities.

- Thiadiazole Ring : Known for diverse pharmacological properties.

- Thioether Linkage : Influences reactivity and interaction with biological targets.

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.

The mechanism of action is hypothesized to involve inhibition of key signaling pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are critical in regulating cell growth and metabolism.Compound Type Cell Line IC50 (μg/mL) Thiadiazole Derivative HCT116 3.29 Thiadiazole Derivative H460 10.0 Thiadiazole Derivative MCF-7 Varies -

Antimicrobial Activity

- The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiadiazole derivatives can exhibit notable antibacterial effects against various pathogens, with some derivatives showing inhibition rates exceeding 30% against strains like Xanthomonas oryzae at concentrations of 100 μg/mL.

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic properties of various thiadiazole derivatives against breast cancer cell lines. Among them, N-benzyl-substituted derivatives demonstrated higher inhibitory activities compared to standard treatments like cisplatin.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against Rhizoctonia solani and Fusarium graminearum. Results indicated that specific compounds exhibited significant antibacterial activity comparable to established bactericides.

Synthesis and Reaction Mechanism

The synthesis of N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed for monitoring reaction progress and confirming product identity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide with structurally and functionally related compounds:

Key Structural and Functional Insights

Core Heterocycle Modifications: The target compound uses a 1,3,4-thiadiazole core, whereas analogs like N-5-tetrazolyl-N′-arylurea derivatives (tetrazole) and oxadiazole-thiazole hybrids (oxadiazole) employ alternative heterocycles.

Substituent Effects :

- The cyclopropanecarboxamide group in the target compound introduces rigidity and metabolic stability, contrasting with the flexible piperidinylethylthio chain in acetylcholinesterase inhibitors .

- 2,3-Dimethylphenyl substitution may improve lipophilicity and target selectivity compared to simpler aryl groups (e.g., 2-chlorophenyl in compound I) .

Biological Activity Trends: Thiadiazole derivatives with arylurea or aryloxyacetylurea substituents (e.g., tetrazole/triazole hybrids) show pronounced plant growth regulation, while those with benzamide or piperidinyl groups prioritize enzyme inhibition . Antimicrobial activity in oxadiazole-thiazole hybrids suggests that sulfur-containing heterocycles (thiadiazole, thiazole) synergize for broad-spectrum efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with thiosemicarbazide derivatives and cyclopropanecarboxylic acid precursors. Key steps include:

- Thiadiazole ring formation : React N-phenylhydrazinecarboxamides with isothiocyanatoethyl carboxamides in acetonitrile under reflux (1–3 minutes) to form intermediate hydrazine-carbothioamide derivatives .

- Cyclization : Use DMF with iodine and triethylamine to promote cyclization, releasing sulfur and forming the 1,3,4-thiadiazole core .

- Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), reaction time, and stoichiometric ratios of iodine to minimize byproducts. Monitor reaction progress via TLC or HPLC .

Advanced: How can structural ambiguities in this compound be resolved using integrated spectroscopic and crystallographic approaches?

Answer:

- X-ray crystallography : Resolve bond angles, dihedral angles, and stereochemistry of the cyclopropane and thiadiazole moieties. Crystallize the compound in DMSO/water mixtures and compare with reference data for analogous thiadiazole derivatives .

- NMR spectroscopy : Assign 1H and 13C signals using 2D techniques (e.g., HSQC, HMBC). Key markers include:

- Contradiction management : Cross-validate NMR and X-ray data to address discrepancies in tautomeric forms or rotational isomers .

Basic: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–128 µg/mL and compare with standard antibiotics (e.g., ciprofloxacin) .

- Antifungal assays : Employ disk diffusion against C. albicans and assess MIC values in Sabouraud dextrose broth .

- pH-dependent activity : Test efficacy at pH 5.0–7.4, as thiadiazole derivatives often show pH-sensitive membrane disruption .

Advanced: How can researchers reconcile contradictory bioactivity data across studies involving thiadiazole derivatives?

Answer:

- Data normalization : Control for variables like cell line origin (e.g., ATCC vs. patient-derived), passage number, and culture media .

- Mechanistic follow-up : Use transcriptomics or proteomics to identify off-target effects. For example, conflicting cytotoxicity data may arise from divergent apoptosis pathways (e.g., caspase-3 vs. ROS-mediated necrosis) .

- Statistical rigor : Apply multivariate analysis to isolate compound-specific effects from batch-related impurities (e.g., residual iodine from synthesis) .

Advanced: What strategies are effective for designing SAR studies to optimize this compound’s pharmacological profile?

Answer:

- Core modifications :

- Functional assays : Pair structural changes with kinase inhibition assays (e.g., EGFR or VEGFR2) to link chemical features to target engagement .

- ADMET modeling : Use tools like SwissADME to predict logP, permeability, and metabolic stability early in optimization .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Monitor for degradation products (e.g., hydrolyzed thiadiazole rings) .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmospheres (25–300°C, 10°C/min) to guide storage conditions .

- Microanalysis : Validate C, H, N, S content (±0.4% theoretical) to confirm batch consistency .

Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?

Answer:

- Molecular docking : Simulate binding to targets like bacterial topoisomerase IV (PDB: 3TTZ) or human carbonic anhydrase IX. Use AutoDock Vina with flexible side chains to account for induced-fit interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR modeling : Build regression models using descriptors like polar surface area and H-bond donors to predict IC50 trends across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.